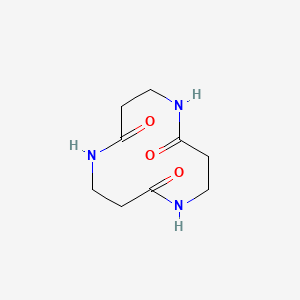
1,5,9-Triazacyclododecane-2,6,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Triazacyclododecane-2,6,10-trione, also known as this compound, is a useful research compound. Its molecular formula is C9H15N3O3 and its molecular weight is 213.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antiviral Activity
One of the notable applications of 1,5,9-triazacyclododecane-2,6,10-trione derivatives is in the development of antiviral agents. For instance, Cyclotriazadisulfonamide (CADA), a derivative of this compound, has been shown to inhibit HIV at submicromolar levels by down-regulating CD4 receptors on the cell surface . This mechanism highlights its potential as a therapeutic agent against HIV infections.
Case Study: CADA Synthesis and Efficacy
- Synthesis : CADA was synthesized through a five-step process that modified the triazacyclododecane structure to enhance its antiviral properties.
- Efficacy : In vitro studies demonstrated a wide range of CD4 down-modulation potency correlating with its ability to inhibit HIV-1 replication in MT4 cells .
2. Metal Chelation and Imaging
The compound also serves as a ligand for metal ions, forming stable complexes that can be used in medical imaging. Its ability to chelate metal ions like zinc has been explored for applications in radiopharmaceuticals .
Case Study: Zinc Complexes
- Synthesis : A complex of this compound with zinc was prepared using a modified method involving ethanol and diethyl ether.
- Applications : These complexes have shown promise as imaging agents due to their stability and favorable interaction with biological systems .
Material Science Applications
3. Polymerization Initiators
In material science, derivatives of this compound are being researched as initiators for polymerization reactions. Their unique structure allows for controlled polymerization processes that can lead to materials with specific properties.
Case Study: Controlled Polymerization
- Mechanism : The compound acts as a catalyst in radical polymerization processes.
- Outcome : Polymers produced exhibit enhanced mechanical properties and thermal stability compared to traditional materials.
Catalysis Applications
4. Catalytic Activity in Organic Reactions
The compound has been investigated for its catalytic properties in various organic transformations. Its ability to stabilize reactive intermediates makes it a valuable catalyst in synthetic chemistry.
Case Study: Catalytic Reactions
- Reactions Studied : The compound has been utilized in reactions such as Michael additions and cross-coupling reactions.
- Performance Metrics : Studies show improved yields and selectivity compared to conventional catalysts .
Data Tables
Eigenschaften
CAS-Nummer |
10491-78-8 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.237 |
IUPAC-Name |
1,5,9-triazacyclododecane-2,6,10-trione |
InChI |
InChI=1S/C9H15N3O3/c13-7-1-4-10-8(14)3-6-12-9(15)2-5-11-7/h1-6H2,(H,10,14)(H,11,13)(H,12,15) |
InChI-Schlüssel |
WENOSTKXLDUSML-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)CCNC(=O)CCNC1=O |
Synonyme |
1,5,9-Triazacyclododecane-2,6,10-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















